molecular formula C17H15ClN2O3S B278295 N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide

Cat. No. B278295
M. Wt: 362.8 g/mol
InChI Key: OLJQIURHEUTYMG-UHFFFAOYSA-N
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Description

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide, also known as BMB-Cl, is a synthetic compound with potential applications in scientific research. It belongs to the class of benzothiazole derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to involve multiple targets and pathways. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to bind to the ATP-binding site of cyclin-dependent kinases and to inhibit their activity, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of mitogen-activated protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. Additionally, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to modulate the activity of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to have biochemical and physiological effects in various cell types and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to induce apoptosis in cancer cells, and its potential to modulate multiple targets and pathways. However, there are also some limitations to its use, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability and high cost.

Future Directions

There are several future directions for the study of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide and its potential applications in scientific research. One direction is to further elucidate its mechanism of action and identify its molecular targets and pathways. Another direction is to optimize its synthesis method and develop more efficient and cost-effective methods for its production. Additionally, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide could be further studied for its potential applications in other fields, such as neurobiology and infectious diseases. Finally, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide could be used as a lead compound for the development of new drugs with improved potency and selectivity.

Synthesis Methods

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide can be synthesized by reacting 2-amino-5-chloro-6-methoxybenzothiazole with 3-methyl-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis or programmed cell death. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been studied for its effects on the cell cycle, cell signaling pathways, and gene expression. It has been shown to modulate the activity of proteins such as cyclin-dependent kinases, mitogen-activated protein kinases, and nuclear factor kappa B.

properties

Product Name

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C17H15ClN2O3S/c1-9-5-4-6-10(15(9)23-3)16(21)20-17-19-12-7-11(18)13(22-2)8-14(12)24-17/h4-8H,1-3H3,(H,19,20,21)

InChI Key

OLJQIURHEUTYMG-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)Cl)OC

Origin of Product

United States

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